molecular formula C15H15NO6 B1346787 Diethyl phthalimidomalonate CAS No. 5680-61-5

Diethyl phthalimidomalonate

Cat. No.: B1346787
CAS No.: 5680-61-5
M. Wt: 305.28 g/mol
InChI Key: SZNGBHWKVWEBKW-UHFFFAOYSA-N
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Description

Diethyl phthalimidomalonate, also known as diethyl 2-phthalimidomalonate, is an organic compound with the molecular formula C15H15NO6 and a molecular weight of 305.28 g/mol . It is a derivative of malonic acid and phthalimide, and it is commonly used in organic synthesis due to its versatile reactivity.

Biochemical Analysis

Biochemical Properties

Diethyl phthalimidomalonate plays a significant role in biochemical reactions, particularly as a neutral carrier in polyvinyl chloride membrane sensors for the determination of chromium ions (Cr³⁺) in sample solutions . It interacts with various enzymes, proteins, and other biomolecules, facilitating the detection and quantification of specific ions. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with metal ions, enhancing the sensitivity and selectivity of the sensors .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these processes. The compound’s impact on cell signaling pathways can lead to changes in gene expression, ultimately affecting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by forming complexes with metal ions, which can then interact with specific enzymes and proteins. These interactions can lead to the inhibition or activation of enzyme activity, resulting in changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including pH and temperature. Over time, degradation of the compound can lead to a decrease in its effectiveness and potential long-term effects on cellular function. In vitro and in vivo studies have shown that the compound’s stability and degradation rates can vary, impacting its overall efficacy in biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced sensitivity and selectivity in biochemical assays. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular processes. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is most effective without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s presence can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Enzymes involved in the metabolism of this compound include those responsible for its breakdown and conversion into other metabolites, which can then participate in further biochemical reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its effectiveness in biochemical applications, as they determine the compound’s availability and concentration at target sites .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization mechanisms are essential for the compound’s activity and function, as they ensure that it reaches the appropriate sites within the cell. The compound’s presence in specific subcellular compartments can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Diethyl phthalimidomalonate can be synthesized through several methods. One common synthetic route involves the reaction of phthalimide with diethyl malonate in the presence of a base such as sodium ethoxide . The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Diethyl phthalimidomalonate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium ethoxide, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Diethyl phthalimidomalonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl phthalimidomalonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phthalimide group can stabilize reaction intermediates, making the compound a useful reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Diethyl phthalimidomalonate can be compared with other similar compounds such as:

This compound is unique due to its combination of the phthalimide and malonate functionalities, which provide it with versatile reactivity and make it useful in a wide range of applications.

Properties

IUPAC Name

diethyl 2-(1,3-dioxoisoindol-2-yl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c1-3-21-14(19)11(15(20)22-4-2)16-12(17)9-7-5-6-8-10(9)13(16)18/h5-8,11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNGBHWKVWEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063975
Record name Propanedioic acid, (1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, diethyl ester
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Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5680-61-5, 29097-77-6, 92096-47-4
Record name Diethyl phthalimidomalonate
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Record name Diethyl phthalimidomalonate
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Record name NSC165971
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Record name Propanedioic acid, 2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-, 1,3-diethyl ester
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Record name Diethyl phthalimidomalonate
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Record name Diethyl 2-phthalimidomalonate-2-13C
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Record name DIETHYL PHTHALIMIDOMALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is ethyl phthalimidomalonate used in the synthesis of complex molecules?

A1: Ethyl phthalimidomalonate serves as a valuable building block in synthesizing molecules like D,L-2-Amino-4-(2-aminoethoxy)butanoic acid. [, ] It acts as a protected form of an amino acid, allowing for controlled reactions and modifications at other sites within the molecule. In the synthesis described, ethyl phthalimidomalonate reacts with a suitable electrophile, ultimately leading to the target amino acid after deprotection steps. [, ]

Q2: Can you elaborate on the specific example of D,L-2-Amino-4-(2-aminoethoxy)butanoic acid synthesis using ethyl phthalimidomalonate?

A2: In the synthesis of carbon-14 labeled D,L-2-Amino-4-(2-aminoethoxy)butanoic acid, ethyl phthalimidomalonate plays a crucial role. [, ] Researchers reacted it with a specific chloride (6), derived from a multi-step synthesis starting with methyl bromoacetate-2-14C, to form an intermediate. This intermediate, upon hydrolysis, yielded the desired carbon-14 labeled D,L-2-Amino-4-(2-aminoethoxy)butanoic acid. [, ] This method highlights the compound's utility in incorporating specific isotopes into complex molecules.

Q3: Beyond its use in synthesizing amino acids, are there other applications of ethyl phthalimidomalonate?

A3: Yes, research indicates that derivatives of ethyl phthalimidomalonate, like Diethyl 2-phthalimidomalonate, can be used in sensor applications. [] Specifically, it has shown potential in a chromium(III) electrochemical sensor by incorporating it into a polymeric membrane. [] This demonstrates the compound's versatility in areas beyond traditional organic synthesis.

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